2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and piperidinyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acetamide backbone: This involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form 2-(2-chloro-6-fluorophenyl)acetamide.
Introduction of the piperidinyl group: The acetamide intermediate is then reacted with 1-methylpiperidine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, potentially altering its chemical properties and reactivity.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: The compound’s structural features make it a valuable tool for studying biological processes and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Its potential pharmacological properties are of interest for drug discovery and development, particularly in the areas of pain management and neurological disorders.
Industry: The compound can be used in the production of specialty chemicals and materials, as well as in the development of new industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide can be compared to other similar compounds, such as:
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group, which can affect its chemical properties and reactivity.
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)propionamide:
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)butyramide: This compound features a butyramide group, which can influence its pharmacological properties and industrial uses.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1-methylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O/c1-18-7-5-10(6-8-18)17-14(19)9-11-12(15)3-2-4-13(11)16/h2-4,10H,5-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQHELRMBXLOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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